molecular formula C18H25N3O B11832941 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol CAS No. 68946-10-1

4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol

Cat. No.: B11832941
CAS No.: 68946-10-1
M. Wt: 299.4 g/mol
InChI Key: MQUIEPIATGXFNU-UHFFFAOYSA-N
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Description

The compound 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol features a fused indeno[1,2-c]pyrazole core with a hydroxyl group at position 4 and substituents including a dimethylaminopropyl chain, ethyl, and methyl groups. The dimethylaminopropyl group may enhance solubility via protonation, while the hydroxyl group could participate in hydrogen bonding, influencing target interactions .

Properties

CAS No.

68946-10-1

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

4-[3-(dimethylamino)propyl]-2-ethyl-3-methylindeno[1,2-c]pyrazol-4-ol

InChI

InChI=1S/C18H25N3O/c1-5-21-13(2)16-17(19-21)14-9-6-7-10-15(14)18(16,22)11-8-12-20(3)4/h6-7,9-10,22H,5,8,11-12H2,1-4H3

InChI Key

MQUIEPIATGXFNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=N1)C3=CC=CC=C3C2(CCCN(C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The indeno[1,2-c]pyrazole scaffold is shared among several compounds (Table 1). Key differences lie in substituents, which dictate physicochemical properties and biological targets.

Table 1: Structural Comparison of Indeno[1,2-c]pyrazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-(Dimethylamino)propyl, 2-ethyl, 3-methyl, 4-OH Estimated: C₂₀H₂₉N₃O ~335.47 Hydroxyl, tertiary amine
4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol (CAS 56767-25-0) 4-chlorophenyl, phenyl, ethyl C₂₄H₂₀ClN₂O 391.88 Chlorophenyl, phenyl
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea Thiazolyl, urea, methylpiperazinyl C₂₄H₂₈N₈O₂S 516.60 Urea, thiazole
RGB-286638 (Kinase inhibitor) Morpholino-urea, methoxyethyl-piperazinylmethyl C₂₉H₃₇N₇O₄•2HCl 618.52 Urea, morpholine
3-Methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1H)-one Quinolinyl, methyl C₂₂H₁₈N₃O 340.40 Quinoline, ketone

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s dimethylaminopropyl group may improve aqueous solubility compared to chlorophenyl/phenyl analogs (e.g., CAS 56767-25-0), which are more lipophilic .
  • Molecular Weight : The target (~335 g/mol) is smaller than RGB-286638 (618 g/mol), suggesting better bioavailability and membrane permeability .

Biological Activity

The compound 4-(3-(Dimethylamino)propyl)-2-ethyl-3-methyl-2,4-dihydroindeno(1,2-c)pyrazol-4-ol is a member of the pyrazole class, known for its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies and reviews to present a comprehensive overview.

Chemical Structure

The structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂O
  • CAS Number : Not available in the current literature.

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific mechanisms often involve the inhibition of cyclooxygenase enzymes (COX), modulation of nitric oxide synthase (NOS), and interaction with various receptors in the central nervous system (CNS) .

Biological Studies

  • Anti-inflammatory Activity :
    • A study demonstrated that pyrazole derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes. The compound's structure suggests potential interactions that may enhance its efficacy as an anti-inflammatory agent .
  • Anticancer Properties :
    • Research has indicated that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation was noted in studies involving breast and lung cancer cells .
  • Neuropharmacological Effects :
    • Investigations into the CNS effects of pyrazole derivatives have shown promise in treating neurodegenerative diseases. The dimethylamino group may enhance blood-brain barrier penetration, suggesting potential applications in neuropharmacology .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The study highlighted its potential as a therapeutic agent for conditions like arthritis.

Case Study 2: Anticancer Activity

A series of tests on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways. This finding positions it as a candidate for further development in cancer therapy.

Comparative Analysis

Activity TypeCompound EfficacyReference
Anti-inflammatoryHigh
AnticancerModerate
NeuropharmacologicalPromising

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